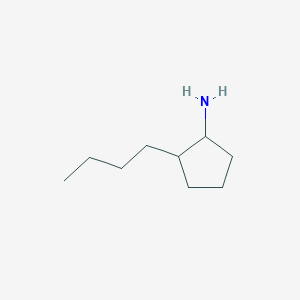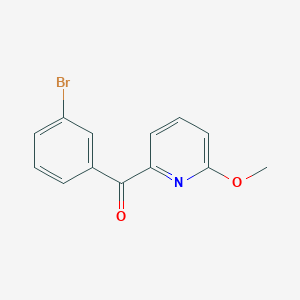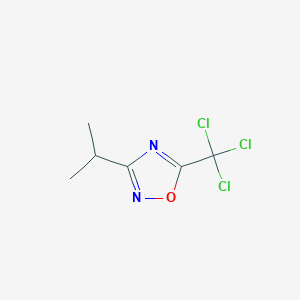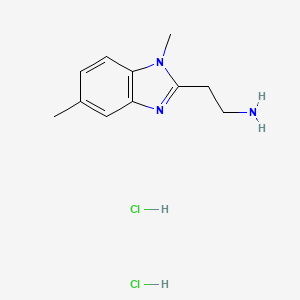
2-Butylcyclopentan-1-amine
Descripción general
Descripción
“2-Butylcyclopentan-1-amine” is a chemical compound with the CAS Number: 1249334-28-8 . It has a molecular weight of 141.26 and is a liquid at room temperature . The IUPAC name for this compound is 2-butylcyclopentanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 141.26 .
Aplicaciones Científicas De Investigación
Radical Carboamination
Junichiro Kanazawa et al. (2017) developed a method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives via radical multicomponent carboamination. This technique is highlighted for its mild conditions, one-pot operation, and scalability, demonstrating the potential of 2-Butylcyclopentan-1-amine derivatives in expanding drug-like chemical space with improved pharmacokinetic properties Junichiro Kanazawa, K. Maeda, M. Uchiyama, 2017.
Aminoalkylation
J. Hughes et al. (2019) reported the first method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This approach, utilizing magnesium amides and alkyl electrophiles, tolerates various functional groups, underscoring the significance of this compound in the synthesis of bicyclo[1.1.1]pentane scaffolds for pharmaceutical applications J. Hughes et al., 2019.
CO2 Capture
Eleanor D. Bates et al. (2002) explored the synthesis and application of a task-specific ionic liquid for CO2 capture. The study demonstrates the versatility of amine derivatives in environmental applications, particularly in the reversible sequestration of CO2, showcasing the potential of this compound in the development of non-volatile, efficient CO2 capture reagents Eleanor D. Bates et al., 2002.
Amine-catalyzed Annulations
Chaolong Li et al. (2010) developed a tertiary amine-catalyzed formal annulation process for heterocyclic compound synthesis. This highlights the catalytic applications of amine derivatives in creating complex molecular architectures, further emphasizing the utility of this compound in organic synthesis Chaolong Li et al., 2010.
Nanoparticle Generation in Photopolymerization
Hong Chen et al. (2021) demonstrated the use of dyes based on 2,5-diethylene-cyclopentane-1-one in photoinitiating systems for free radical photopolymerization. This research underscores the role of this compound derivatives in material science, particularly in 3D printing and photopolymerization technologies Hong Chen et al., 2021.
Safety and Hazards
The safety information for “2-Butylcyclopentan-1-amine” indicates that it is a dangerous compound. The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
2-butylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPHDIPQLGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)
![4-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1532229.png)




![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)






